REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([CH2:10][C:11]([OH:13])=[O:12])[NH2:9])[CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.[C:21]1([CH2:27][C:28](Cl)=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O.CC(C)=O>[C:21]1([CH2:27][C:28]([NH:9][CH:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[CH2:10][C:11]([OH:13])=[O:12])=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:3.4|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(N)CC(=O)O
|
Name
|
|
Quantity
|
24 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours at −5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −5° C.
|
Type
|
WAIT
|
Details
|
for 3 hours at ambient temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CUSTOM
|
Details
|
the acetone is evaporated off
|
Type
|
WASH
|
Details
|
the aqueous phase is washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
WASH
|
Details
|
is washed with hexane
|
Type
|
CUSTOM
|
Details
|
precipitated in a minimum of ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |